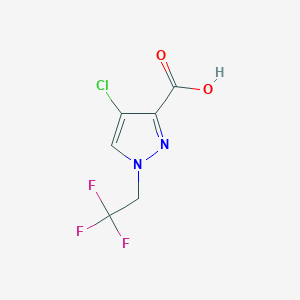

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C11H7ClF3NO2 . It is used for research purposes .

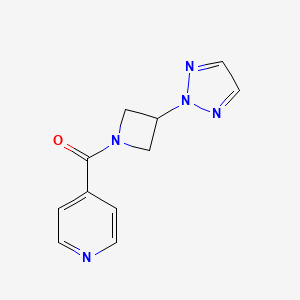

Molecular Structure Analysis

The molecular weight of “4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid” is 277.63 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The boiling point of “4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid” is predicted to be 240.4±40.0 °C, and its density is predicted to be 1.55±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis of Pyrrolopyrimidines

Pyrrolopyrimidines are a type of compounds that have a similar structure to the 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. They are often used as building blocks in the synthesis of various other compounds . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described .

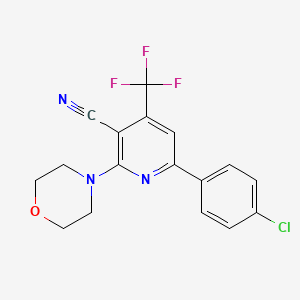

2. Development of Janus Kinase (JAK) Inhibitors JAK inhibitors are a type of compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes . Several JAK inhibitors have a common pyrrolo[2,3-d]pyrimidine core .

3. Treatment of Cancer and Inflammatory Diseases JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others . So far, three JAK inhibitors have been approved by FDA, including ruxolitinib, tofacitinib, and oclacitinib .

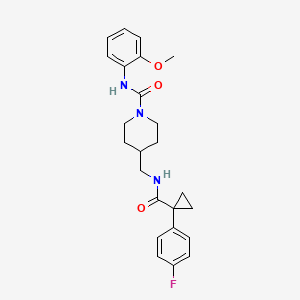

Biological Activity of Pyrrolopyridines

The broad spectrum of pharmacological properties of pyrrolopyridine derivatives is the main reason for developing new compounds containing this scaffold . Most of these derivatives have been studied as analgesic and sedative agents . Biological investigations have shown that pyrrolopyridines can be used to treat diseases of the nervous and immune systems .

5. Antidiabetic, Antimycobacterial, Antiviral, and Antitumor Activities Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found . This suggests that pyrrolopyridine derivatives could have potential applications in the development of new drugs for these conditions .

Structure-Activity Relationships

Studies on the structure-activity relationships of pyrrolopyridines have been conducted . These studies can provide valuable insights into the design of new compounds with improved pharmacological properties .

Propiedades

IUPAC Name |

4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O2/c7-3-1-12(2-6(8,9)10)11-4(3)5(13)14/h1H,2H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUPYEQBUFJBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2426533.png)

![N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2426534.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2426538.png)

![2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2426541.png)

![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/no-structure.png)

![6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide](/img/structure/B2426546.png)

![Tert-butyl N-[(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)methyl]carbamate](/img/structure/B2426548.png)

![5-fluoro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2426551.png)